Benzocycloheptene

Estrogen receptor antagonist Conformational restriction X-ray crystallography

Benzocycloheptene (CAS 1075-16-7), systematically named 6,7,8,9-tetrahydro-5H-benzoannulene, is a bicyclic hydrocarbon comprising a benzene ring fused to a partially saturated seven-membered cycloheptene ring. The compound has a molecular formula of C₁₁H₁₄ and a molecular weight of 146.23 g/mol.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 1075-16-7
Cat. No. B12447271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzocycloheptene
CAS1075-16-7
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESC1CCC2=CC=CC=C2CC1
InChIInChI=1S/C11H14/c1-2-6-10-8-4-5-9-11(10)7-3-1/h4-5,8-9H,1-3,6-7H2
InChIKeyHEOQXHNKRXRCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzocycloheptene CAS 1075-16-7: Procurement-Grade Specifications and Core Structural Identity for Research Selection


Benzocycloheptene (CAS 1075-16-7), systematically named 6,7,8,9-tetrahydro-5H-benzo[7]annulene, is a bicyclic hydrocarbon comprising a benzene ring fused to a partially saturated seven-membered cycloheptene ring [1]. The compound has a molecular formula of C₁₁H₁₄ and a molecular weight of 146.23 g/mol . The benzocycloheptene core constitutes a conformationally constrained scaffold that serves as a synthetic precursor for functionalized derivatives with applications spanning tubulin polymerization inhibition, GPCR antagonist development, and photochemically-driven cycloaddition chemistry [2].

Why Benzocycloheptene Cannot Be Replaced by Generic Six-Membered Ring Analogs: Conformational Divergence and Activity Cliffs


Benzocycloheptene cannot be substituted with generic six-membered ring analogs (e.g., tetralin or indan derivatives) due to fundamental differences in ring conformation, strain energetics, and receptor-binding geometry. The seven-membered ring of benzocycloheptene exhibits distinct conformational free energy barriers for ring inversion that are substantially higher than those of non-fused cycloheptene derivatives [1]. Furthermore, when the benzocycloheptene scaffold is employed as a rigid analog of flexible pharmacophores, it can either enhance target engagement through conformational restriction—as demonstrated with CCR5 antagonist clinical candidates [2]—or, conversely, abolish adrenergic activity entirely relative to open-chain counterparts, a phenomenon not observed with corresponding six-membered tetrahydronaphthalene analogs [3]. Substitution with alternative ring systems without experimental validation risks complete loss of desired pharmacological activity.

Benzocycloheptene Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Enhanced Conformational Rigidity of Benzocycloheptene-Based Tamoxifen Analog Versus Six-Membered Ring Counterpart: X-Ray Crystallographic Twist Angle Comparison

In a comparative study of tamoxifen analogs, the benzocycloheptene-derived antiestrogen 5 exhibited a fused aromatic ring twisted 45° out of the plane of the double bond, compared to only 19° for the corresponding six-membered ring analog (tetrahydronaphthalene derivative 15) [1]. Low-temperature NMR studies further demonstrated that benzocycloheptene analog 5 is more rigid than tamoxifen itself, with interconversion between enantiomeric conformers being slow on the NMR timescale at -75°C [1].

Estrogen receptor antagonist Conformational restriction X-ray crystallography

Adrenergic Activity Abolition in Benzocycloheptene-Constrained Norepinephrine Analogs Versus Differential Retention in Six-Membered Ring Counterparts

The tetrahydrobenzocycloheptene analog 7 of norepinephrine was synthesized and evaluated alongside the previously studied tetrahydronaphthalene (six-membered ring) derivative 3 [1]. Pharmacological testing on isolated tissue preparations revealed that cyclization of norepinephrine to the benzocycloheptene semirigid analog 7 led to a marked reduction or complete disappearance of adrenergic activity compared to the open-chain parent compound norepinephrine [1]. The study authors explicitly noted differential α₂-adrenergic activity between benzocycloheptene derivative 7 and tetrahydronaphthalene derivative 3, attributed to differences in their preferred conformational stereostructures [1].

Adrenergic pharmacology Conformational constraint Sympathomimetic

Sub-Nanomolar CCR5 Antagonist Activity from Benzocycloheptene-Derived Clinical Candidate and Structurally Evolved Heteroarene Analogs

A quaternary ammonium benzocycloheptene compound was advanced as a clinical candidate for an injectable CCR5 antagonist [1]. In subsequent SAR studies, benzocycloheptene derivatives were synthesized and evaluated for anti-HIV-1 activity, with compounds 193 and 194 demonstrating IC₅₀ values of 0.057 μM and 0.068 μM respectively [2]. These values approach the potency of the reference compound TAK-779 (IC₅₀ = 0.022 μM) [2]. Furthermore, conversion of the benzocycloheptene ring to benzothiepine and benzazepine heteroarene systems was found to enhance the potency of tertiary amine derivatives, with 1-benzothiepine-1,1-dioxide 11b and N-methyl-1-benzazepine 18 showing increased activity and improved preliminary pharmacokinetic properties [1].

CCR5 antagonist Anti-HIV GPCR pharmacology

Picomolar Cytotoxicity and Low-Micromolar Tubulin Inhibition from Benzocycloheptene-Derived Benzosuberene Anti-Cancer Agents

The benzosuberene (dihydro-5H-benzo[7]annulene/benzocycloheptene) ring system has been validated as a molecular core for tubulin assembly inhibitors and vascular disrupting agents [1]. Phenolic analog KGP18 (compound 39) and amine-based congener KGP156 (compound 45) demonstrated strong inhibition of tubulin assembly in the low micromolar range and potent cytotoxicity in the picomolar range for KGP18 and nanomolar range for KGP156 [1]. Fluoro-substituted benzosuberene analog 37 exhibited an IC₅₀ of approximately 1.0 μM against tubulin assembly and a GI₅₀ of 5.47 nM against the NCI-H460 human cancer cell line [1].

Tubulin polymerization inhibitor Vascular disrupting agent Anti-cancer

Distinct Regioselectivity of Benzocycloheptene in P450 Biocatalytic Hydroxylation Versus Smaller Benzocycloarene Homologs

In a systematic study of benzocycloarene hydroxylation by wild-type and Y96F mutant P450cam enzymes, benzocycloheptene exhibited a fundamentally different regiospecificity profile compared to benzocyclobutene, benzocyclopentene (indan), and benzocyclohexene (tetralin) [1]. While the three smaller benzocycloarenes underwent regiospecific hydroxylation exclusively at the 1-position, benzocycloheptene produced hydroxylation at both the 1-position and 3-position [1]. Quantum mechanical calculations (B3LYP/6-31G*) comparing radical intermediate energetics successfully predicted this divergent hydroxylation pattern for benzocycloheptene [1]. Additionally, the ratio of 1-alcohol to 3-alcohol changed significantly between wild-type and Y96F mutant P450cam [1].

P450 biocatalysis Regioselective hydroxylation Enzymatic oxidation

Higher Ring Inversion Free Energy Barriers for Benzocycloheptene Derivatives Versus Non-Fused Cycloheptene Analogs

Dynamic NMR studies revealed that free energy barriers to ring inversion of 3,3-dimethyl-, 4,4-dimethyl-, and 5,5-dimethylcycloheptene are substantially smaller than those of corresponding benzocycloheptene derivatives, though both follow the same mechanistic trend [1]. The ΔG≠ value for 4,4,6,6-tetramethylcycloheptene deviates by approximately 3 kcal/mol from the value expected based on benzocycloheptene derivative behavior [1]. This observation confirms that benzene ring fusion significantly elevates the energetic barrier for conformational interconversion in the seven-membered ring.

Conformational analysis Ring inversion energetics Dynamic NMR

Benzocycloheptene Application Scenarios: Where Procurement Delivers Verifiable Research Value


Conformationally Restricted Analog Design for GPCR Antagonist Development

Benzocycloheptene serves as a validated core scaffold for developing conformationally restricted GPCR antagonists, with demonstrated clinical translation in the CCR5 antagonist program and high-affinity NPY-Y5 receptor antagonists (FR226928, IC₅₀ = 16 nM) [1][2]. The scaffold's elevated ring inversion barrier and distinct conformational stereostructure relative to six-membered ring analogs provide a unique structural template for optimizing receptor subtype selectivity. Procurement of the parent benzocycloheptene core enables systematic SAR exploration through established functionalization routes from commercially available 1-benzosuberone and 1-tetralone precursors [3].

Tubulin-Targeted Anti-Cancer Agent Discovery Leveraging the Benzosuberene Pharmacophore

The benzocycloheptene-derived benzosuberene ring system has been extensively validated as a molecular core for tubulin assembly inhibitors and vascular disrupting agents, with lead compounds demonstrating picomolar cytotoxicity and low-micromolar tubulin inhibition [4]. Established synthetic protocols featuring Wittig olefination, reduction, and Eaton's reagent-mediated cyclization provide reliable access to diversely functionalized benzosuberene analogs with defined SAR around methoxylation patterns and halogen substitution [4]. Researchers procuring benzocycloheptene for this application benefit from a rich prior-art SAR knowledge base that accelerates lead optimization.

Photochemically-Driven Catalyst-Free Cycloaddition Platform Chemistry

Benzocycloheptene (BC7) has been established as a transiently strainable scaffold that converts photochemical energy into ring strain, enabling rapid [3+2] cycloaddition of alkyl azides with the reversibly formed trans-isomer to afford nonaromatic triazolines [5]. Second-generation BC7 molecules incorporating carbonyl-polarized alkene components achieve dramatically improved regioselectivity, while bromine substitution accelerates singlet-to-triplet intersystem crossing via the heavy atom effect, eliminating the need for iridium-based photosensitizers [5]. This chemistry is particularly valuable for bioconjugation applications requiring spatial and temporal control over covalent bond formation.

P450 Biocatalytic Hydroxylation for Accessing Structurally Distinct Oxygenated Derivatives

Unlike smaller benzocycloarene homologs that undergo regiospecific 1-position hydroxylation, benzocycloheptene yields dual-site hydroxylation at the 1- and 3-positions when processed by P450cam enzymes [6]. The product ratio can be tuned by enzyme variant selection (wild-type versus Y96F mutant), providing a biocatalytic route to oxygenated benzocycloheptene derivatives that are inaccessible from indan or tetralin substrates [6]. These hydroxylated products serve as chiral building blocks for asymmetric synthesis and as intermediates for further functionalization in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzocycloheptene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.